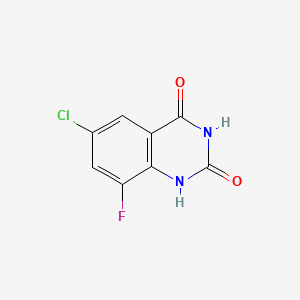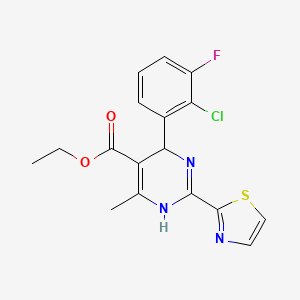
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine is a heterocyclic compound that contains a thiazolidine ring fused with an imine group and substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 2,6-dichloroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets may vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.
2,6-Dichlorophenyl-thiourea: Contains a thiourea group instead of a thiazolidine ring.
2,6-Dichlorophenyl-isothiocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific combination of a thiazolidine ring with an imine group and a 2,6-dichlorophenyl substitution. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H8Cl2N2S |
|---|---|
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-2-1-3-7(11)8(6)13-4-5-14-9(13)12/h1-3,12H,4-5H2 |
Clave InChI |
QVZNSGHGWUASMS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






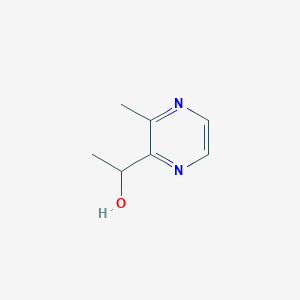
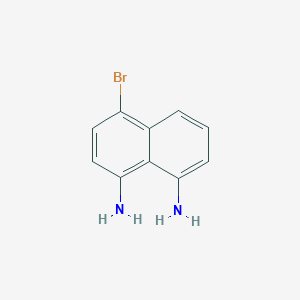
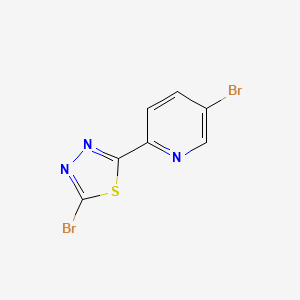


![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)
